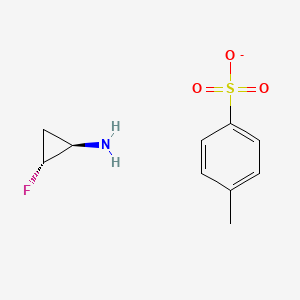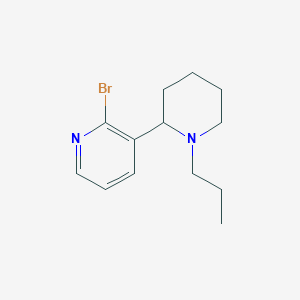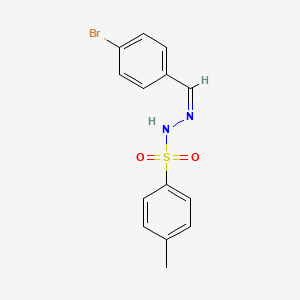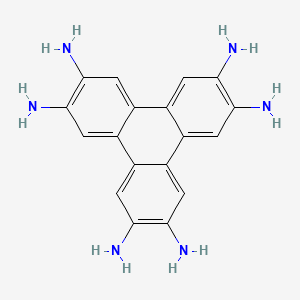
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom on a cyclopropane ring, which imparts unique chemical properties. The 4-methylbenzenesulfonate group enhances its solubility and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-fluoronitrobenzene with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .
Industrial Production Methods
Industrial production of (1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate may involve large-scale cyclopropanation reactions using diazo compounds, ylides, or carbene intermediates. These methods ensure high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluorocyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted cyclopropanes, amines, and fluorinated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound may alter metabolic pathways or inhibit specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-fluorocyclopropanecarboxylic acid
- (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate stands out due to its unique combination of a fluorinated cyclopropane ring and a sulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13FNO3S- |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/p-1/t;2-,3-/m.1/s1 |
InChI Key |
XUWZMHVPMZXIRU-GEHKUQKJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1[C@H]([C@@H]1F)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C(C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)
![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
